![molecular formula C16H18ClN3O2S B2484569 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 461001-19-4](/img/structure/B2484569.png)
1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds containing the 1,3,4-oxadiazole scaffold, similar to our compound of interest, involves various synthetic strategies. Oxadiazoles, including the 1,3,4-oxadiazole ring present in the compound, are synthesized using different approaches, emphasizing the reactivity of the oxadiazole moiety and its derivatives. Methods such as dehydrogenative cyclization, oxidative cyclization, and condensation cyclization are commonly employed (Sharma, D., Om, H., & Sharma, A., 2022). These synthetic routes are crucial for developing compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine is characterized by the presence of the 1,3,4-oxadiazole ring, a significant scaffold in medicinal chemistry due to its versatility and bioactivity. The chlorophenyl and methylpiperidine groups attached to the oxadiazole core add to the compound's complexity, influencing its chemical behavior and interaction with biological targets. The molecular structure analysis often involves spectroscopic methods and computational chemistry to elucidate the conformation and electronic properties of such compounds (Issac, R., & Tierney, J., 1996).
Chemical Reactions and Properties
Compounds featuring the 1,3,4-oxadiazole core are known for their reactivity and ability to undergo various chemical transformations. These transformations can include nucleophilic substitution reactions, wherein the chlorophenyl group can participate, and reactions involving the thioacetyl moiety attached to the oxadiazole ring. The specific chemical reactions and properties of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine would depend on the functional groups present and the overall molecular architecture, influencing its reactivity and potential applications in synthetic and medicinal chemistry (Kumar, R., et al., 2023).
Scientific Research Applications
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : Research demonstrates the synthesis of derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, showing valuable antibacterial activities. The compounds, including variations of the core chemical structure , were structurally confirmed and exhibited significant results against bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Enzymatic Inhibition
- Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Research on derivatives of 1,3,4-oxadiazole, including compounds related to the chemical , shows potential for acetyl- and butyrylcholinesterase inhibition, relevant in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Properties
- Antimicrobial Potential : Several studies have synthesized and tested derivatives of 1,3,4-oxadiazoles for antimicrobial activity, indicating the potential of these compounds, including those structurally related to 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine, in treating various microbial infections (Deshmukh et al., 2017).
Antioxidant Activities
- Synthesis and Antioxidant Effects : Research has been conducted on the synthesis of new oxadiazole derivatives and their effects as antioxidants. This indicates potential applications of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine derivatives in mitigating oxidative stress-related damages (Al-Haidari & Al-Tamimi, 2021).
Cytotoxic Evaluation for Cancer Therapy
- Synthesis and Cytotoxic Evaluation : Studies on the synthesis of 1,3,4-oxadiazole derivatives, closely related to the chemical , have shown significant cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Hassanzadeh et al., 2019).
Anti-inflammatory Properties
- Anti-inflammatory Activities : Research on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones indicates potential anti-inflammatory properties, relevant for the derivatives of the compound (Koksal et al., 2013).
Anti-thrombotic Effects
- Anti-thrombotic and Molecular Docking Studies : Studies on 1,3,4-oxadiazole derivatives have indicated their potential in anti-thrombotic applications, as well as in-depth molecular docking analyses for understanding their mechanisms, which could be applicable to the derivatives of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine (Basra et al., 2019).
Pharmacological Screening
- Pharmacological Screening for Various Activities : Further pharmacological screening of sulfa derivatives of 2-pipecoline-bearing 1,3,4-oxadiazole core compounds, which are structurally similar to the compound of interest, reveals their efficiency against various bacterial strains and enzyme inhibitory activities (Aziz-ur-Rehman et al., 2017).
properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-5-2-3-8-20(11)14(21)10-23-16-19-18-15(22-16)12-6-4-7-13(17)9-12/h4,6-7,9,11H,2-3,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRFPVGLHSPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.